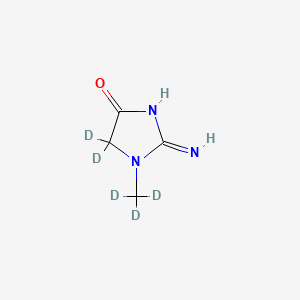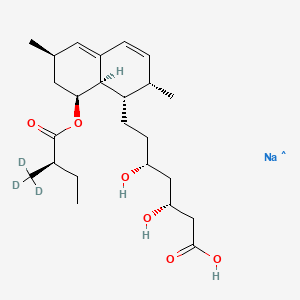
Epi Lovastatin Hydroxy Acid-d3 (sodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epi Lovastatin Hydroxy Acid-d3 (sodium salt): is a deuterated form of the hydroxy acid metabolite of lovastatin. Lovastatin is a member of the statin class of drugs, which are used to lower cholesterol levels in the blood. The deuterated form, Epi Lovastatin Hydroxy Acid-d3, is often used in research to study the pharmacokinetics and metabolism of lovastatin due to its stability and traceability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Epi Lovastatin Hydroxy Acid-d3 (sodium salt) involves the incorporation of deuterium atoms into the lovastatin molecule This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents
Industrial Production Methods: Industrial production of Epi Lovastatin Hydroxy Acid-d3 (sodium salt) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents, controlled reaction temperatures, and purification steps such as crystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions: Epi Lovastatin Hydroxy Acid-d3 (sodium salt) undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy acid to the corresponding ketone.
Reduction: Reduction of the ketone back to the hydroxy acid.
Substitution: Replacement of functional groups with deuterium atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Deuterated reagents like deuterium gas or deuterated solvents are employed.
Major Products: The major products formed from these reactions include deuterated analogs of lovastatin and its metabolites, which are used for further research and analysis.
科学研究应用
Epi Lovastatin Hydroxy Acid-d3 (sodium salt) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of lovastatin.
Biology: Employed in biological studies to investigate the effects of lovastatin on cellular processes and pathways.
Medicine: Utilized in medical research to understand the therapeutic effects and potential side effects of lovastatin.
Industry: Applied in the pharmaceutical industry for the development and quality control of lovastatin-based drugs.
作用机制
Epi Lovastatin Hydroxy Acid-d3 (sodium salt) exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, Epi Lovastatin Hydroxy Acid-d3 reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include the HMG-CoA reductase pathway and the downstream effects on lipid metabolism.
相似化合物的比较
Lovastatin: The non-deuterated form of the compound, used widely as a cholesterol-lowering drug.
Simvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Atorvastatin: A more potent statin with a longer half-life and higher efficacy in lowering cholesterol levels.
Uniqueness: Epi Lovastatin Hydroxy Acid-d3 (sodium salt) is unique due to the presence of deuterium atoms, which provide stability and traceability in research studies. This makes it a valuable tool for studying the pharmacokinetics and metabolism of lovastatin, as well as for developing new therapeutic strategies.
属性
分子式 |
C24H38NaO6 |
|---|---|
分子量 |
448.6 g/mol |
InChI |
InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/t14-,15+,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3; |
InChI 键 |
PDWLGNSFYLIXBF-ABFRTFRBSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C.[Na] |
规范 SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


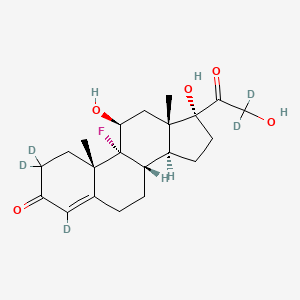
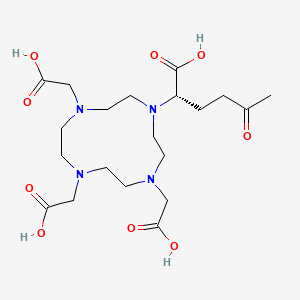

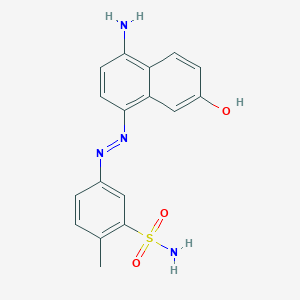
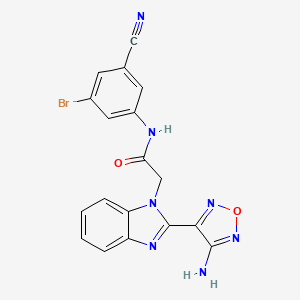
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)



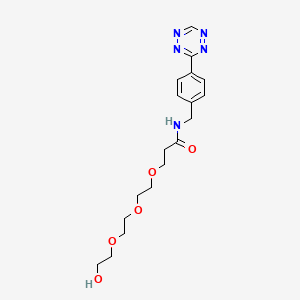
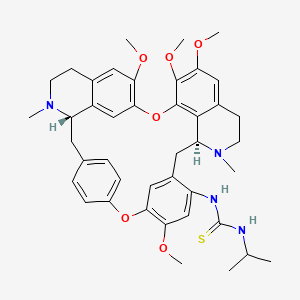

![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)
